4-(1H-benzimidazol-2-yl)-N-[(2-methylpyrimidin-5-yl)methyl]aniline
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Overview
Description
4-(1H-benzimidazol-2-yl)-N-[(2-methylpyrimidin-5-yl)methyl]aniline is a complex organic compound that features a benzimidazole ring fused with an aniline group and a pyrimidine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1H-benzimidazol-2-yl)-N-[(2-methylpyrimidin-5-yl)methyl]aniline typically involves multi-step organic reactions. One common method includes the condensation of 2-aminobenzimidazole with 4-nitrobenzaldehyde, followed by reduction to form the corresponding aniline derivative. This intermediate is then reacted with 2-methyl-5-bromomethylpyrimidine under basic conditions to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity. The reaction conditions are carefully controlled to minimize by-products and maximize efficiency .
Chemical Reactions Analysis
Types of Reactions
4-(1H-benzimidazol-2-yl)-N-[(2-methylpyrimidin-5-yl)methyl]aniline undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, especially at the benzimidazole and pyrimidine rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzimidazole derivatives with additional oxygen functionalities, while reduction typically results in the corresponding amine derivatives .
Scientific Research Applications
4-(1H-benzimidazol-2-yl)-N-[(2-methylpyrimidin-5-yl)methyl]aniline has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of advanced materials and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of 4-(1H-benzimidazol-2-yl)-N-[(2-methylpyrimidin-5-yl)methyl]aniline involves its interaction with specific molecular targets. The benzimidazole ring is known to bind to certain enzymes, inhibiting their activity. The pyrimidine moiety may interact with nucleic acids, affecting cellular processes. These interactions lead to the compound’s bioactive effects, such as antimicrobial or anticancer activity .
Comparison with Similar Compounds
Similar Compounds
- 4-(1H-benzimidazol-2-yl)aniline
- 2-(4-aminophenyl)benzimidazole
- 4-(2-phenyl-1H-benzimidazol-1-yl)benzoic acid
Uniqueness
4-(1H-benzimidazol-2-yl)-N-[(2-methylpyrimidin-5-yl)methyl]aniline is unique due to the presence of both benzimidazole and pyrimidine rings, which confer distinct chemical and biological properties. This dual functionality makes it a versatile compound for various applications, distinguishing it from other similar compounds .
Properties
IUPAC Name |
4-(1H-benzimidazol-2-yl)-N-[(2-methylpyrimidin-5-yl)methyl]aniline |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17N5/c1-13-20-10-14(11-21-13)12-22-16-8-6-15(7-9-16)19-23-17-4-2-3-5-18(17)24-19/h2-11,22H,12H2,1H3,(H,23,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JUAQARKBGUTDTE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=C(C=N1)CNC2=CC=C(C=C2)C3=NC4=CC=CC=C4N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17N5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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